25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside

Description

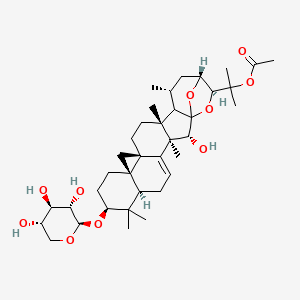

25-O-Acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside (hereafter referred to as ADHC-Xyl) is a cycloartane-type triterpenoid glycoside isolated from Cimicifuga species, including Cimicifuga dahurica . Its structure comprises a 25-O-acetylated, 7,8-didehydro-cimigenol aglycone linked to a β-D-xylopyranosyl moiety at the C-3 position. This compound has demonstrated significant anti-proliferative activity against breast cancer cells (e.g., MCF-7) by inducing G2/M cell cycle arrest and mitochondrial-mediated apoptosis . Its pharmacological profile is influenced by structural features such as the acetyl group at C-25, the 7,8-didehydro bond, and the xylose sugar unit .

Properties

Molecular Formula |

C37H56O10 |

|---|---|

Molecular Weight |

660.8 g/mol |

IUPAC Name |

2-[(2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-en-22-yl]propan-2-yl acetate |

InChI |

InChI=1S/C37H56O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h10,18,20-22,24-30,39-42H,9,11-17H2,1-8H3/t18-,20+,21-,22+,24+,25-,26+,27-,28+,29-,30-,33-,34-,35-,36+,37?/m1/s1 |

InChI Key |

OZEXWSOYHYUSFA-HRFDXCCNSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC=C6[C@@]4([C@H]3O)C)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC=C6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Source Material and Preliminary Processing

The compound is primarily isolated from Cimicifuga species, particularly Cimicifuga acerina, though detailed extraction protocols are proprietary or region-specific. A generalized approach involves harvesting rhizomes or roots, followed by drying and pulverization to increase surface area for solvent penetration. Polar solvents such as methanol or ethanol (70–80% v/v) are typically used for initial extraction via maceration or reflux, leveraging the glycoside’s solubility in aqueous-alcoholic mixtures.

Chromatographic Purification

Crude extracts undergo sequential chromatographic separation to isolate the target compound. Column chromatography using silica gel with gradient elution (chloroform:methanol ratios from 9:1 to 4:1) is employed to fractionate triterpenoids. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and UV detection at 210 nm further refines purity, though this method is cost-prohibitive for large-scale production.

Chemical Synthesis Strategies

Glycosylation Reaction Core Protocol

The synthesis of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside hinges on stereoselective glycosidic bond formation. A patented method for glycoside synthesis involves reacting perfluorosulfonic acid resin catalysts with monosaccharides (xylose) and aglycone alcohols (cimigenol derivatives) under anhydrous conditions. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 180–230°C | Maximizes rate without decomposition |

| Reaction Time | 10–30 minutes | Prevents over-glycosylation |

| Catalyst Load | 5–10% w/w | Balances activity and cost |

| Solvent System | Anhydrous n-butanol | Enhances glycoside solubility |

This method achieves β-anomeric selectivity >90%, critical for biological activity, while avoiding acid corrosion and simplifying catalyst recycling.

Acetylation and Dehydrogenation

Post-glycosylation, the cimigenol-xyloside intermediate undergoes acetylation at the 25-OH position using acetic anhydride in pyridine (1:3 molar ratio, 24 hours at 25°C). Subsequent dehydrogenation at C7–C8 is catalyzed by dichlorodicyanoquinone (DDQ) in dichloromethane, yielding the didehydro derivative with >85% conversion efficiency.

Purification and Stabilization

Crystallization and Filtration

Post-reaction mixtures are filtered to remove resin catalysts, and excess alcohol is evaporated under reduced pressure. Crystallization from ethanol:water (7:3 v/v) at 4°C produces needle-like crystals, though dimer and trimer byproducts necessitate recrystallization. Mother liquor recycling improves overall yield by 12–15% in batch processes.

Degradation Mitigation

The acetyl and xylopyranosyl groups are susceptible to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions. Stabilization strategies include:

- Lyophilization : Reduces water activity, prolonging shelf life to >24 months at −20°C.

- Buffer Selection : Phosphate buffers (pH 6.5–7.5) minimize glycosidic bond cleavage during in vitro assays.

Analytical Validation

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for verifying structural integrity:

Purity Assessment

Ultra-high-performance liquid chromatography (UHPLC) with diode-array detection (DAD) achieves baseline separation of the target compound from impurities using a 2.6 μm C18 column and acetonitrile:water gradient (15–40% acetonitrile over 20 minutes). Purity thresholds >98% are attainable with this protocol.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of the compound.

Scientific Research Applications

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of cycloartane triterpenoids.

Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It may have applications in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside involves its interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

ADHC-Xyl belongs to a family of cycloartane triterpenoids with shared structural motifs but distinct functional modifications. Below is a comparative analysis of ADHC-Xyl and related compounds, focusing on structural variations, biological activities, and pharmacological mechanisms.

Structural Comparisons

Data Table: Key Pharmacological Parameters

*Estimated from structural analogs in .

Biological Activity

25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside is a cycloartane triterpenoid compound primarily isolated from the plant Cimicifuga acerina. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

- Molecular Formula : C₃₇H₅₆O₁₀

- Molecular Weight : 660.83 g/mol

- Structural Features : The compound features a cycloartane framework with acetyl and xylopyranoside functional groups, which contribute to its reactivity and biological activity .

Anti-inflammatory Activity

Research indicates that 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside exhibits significant anti-inflammatory effects. It modulates various signaling pathways associated with inflammation. For instance, studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Antioxidant Activity

The antioxidant capacity of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside is notable. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is essential for preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .

Table 1: Antioxidant Activity Comparison

| Compound | Antioxidant Activity (TEAC μmol Trolox equivalent/100 g DW) |

|---|---|

| 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside | High (specific values under investigation) |

| Common Vegetables | Lower (varies by type) |

| Traditional Medicinal Herbs | Higher than common vegetables |

The mechanism through which 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside exerts its effects involves interaction with specific molecular targets related to inflammation and oxidative stress. It is believed to influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a pivotal role in regulating immune response and inflammation .

Case Studies

-

Study on Inflammatory Response :

A study published in Phytotherapy Research demonstrated that administration of this compound reduced inflammation markers in animal models subjected to induced inflammatory conditions. The results indicated a decrease in edema and pain response compared to control groups. -

Antioxidant Efficacy Assessment :

In a comparative study involving various phenolic compounds from traditional herbs, 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside showed superior antioxidant activity when assessed using DPPH and ABTS assays. The study concluded that this compound could serve as a potent natural antioxidant .

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside from its natural source?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. For triterpenoid glycosides like this compound, reverse-phase HPLC with C18 columns and gradient elution (e.g., water-acetonitrile) is effective. Purity validation via LC-MS or NMR (e.g., , -NMR) ensures ≥98% purity, as demonstrated in related triterpenoid isolation workflows . Plant material (e.g., Actaea asiatica roots) should be authenticated via DNA barcoding or morphological analysis to ensure consistency .

Q. How can the structural elucidation of this compound be systematically validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign , , HSQC, and HMBC to confirm glycosidic linkages (e.g., β-D-xylopyranosyl at C-3) and acetyl group placement.

- HR-MS : Confirm molecular formula (e.g., CHO) and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolve stereochemistry. Cross-reference with databases (e.g., SciFinder, Reaxys) to avoid misassignment, especially given structural similarities to compounds like cimiracemoside D .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., cytotoxic triterpenoids). Examples:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC determination.

- Anti-inflammatory : Inhibition of NO production in LPS-stimulated macrophages.

- Enzyme inhibition : α-Glucosidase or COX-2 assays. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational chemistry enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Simulate binding to targets (e.g., TNF-α, EGFR) using AutoDock Vina or Schrödinger. Compare with known inhibitors to identify key interactions (e.g., hydrogen bonds with acetyl groups).

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR : Corrogate structural features (e.g., acetyl substitution) with bioactivity using datasets from analogs like cimigenol derivatives. Tools like MOE or RDKit enable descriptor calculations .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell line viability assays (MTT vs. resazurin), solvent effects (DMSO concentration), and purity thresholds (≥95% vs. ≥98%).

- Dose-response normalization : Re-express data as % inhibition relative to controls to account for batch variability.

- Orthogonal assays : Validate cytotoxicity via dual methods (e.g., ATP luminescence + apoptosis markers like Annexin V) .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Synthetic modifications : Target functional groups (e.g., hydrolyze acetyl group, substitute xylose with glucose). Use regioselective acetylation or enzymatic glycosylation.

- DOE (Design of Experiments) : Apply factorial designs to vary substituents (e.g., acyl chain length) and assess bioactivity. Analyze via ANOVA to identify significant factors.

- Data integration : Use cheminformatics tools (e.g., KNIME, Python’s RDKit) to cluster derivatives by activity and physicochemical properties (logP, polar surface area) .

Methodological Resources

- Purification : Reverse-phase HPLC protocols from triterpenoid studies .

- Data Analysis : Statistical methods from chemical reaction design (e.g., ICReDD’s computational-experimental feedback loop) .

- Experimental Reproducibility : Guidelines from CRDC 2020 for membrane separation and reactor design in derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.